(3-Iodopyridin-2-yl)methanol
Overview
Description
(3-Iodopyridin-2-yl)methanol is an organic compound with the molecular formula C6H6INO It is a derivative of pyridine, where the pyridine ring is substituted with an iodine atom at the third position and a hydroxymethyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: (3-Iodopyridin-2-yl)methanol can be synthesized through several methods. One common approach involves the iodination of 2-pyridinemethanol. This process typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to achieve the desired substitution at the third position of the pyridine ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can optimize reaction conditions, such as temperature, pressure, and reagent concentrations, to scale up production efficiently.
Chemical Reactions Analysis
Types of Reactions: (3-Iodopyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The iodine atom can be reduced to a hydrogen atom, yielding 2-pyridinemethanol.
Substitution: The iodine atom can be substituted with other functional groups, such as amino or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or alkyl halides in the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: 3-Iodopyridine-2-carboxaldehyde or 3-Iodopyridine-2-carboxylic acid.
Reduction: 2-Pyridinemethanol.
Substitution: Various substituted pyridines, depending on the nucleophile used.
Scientific Research Applications
(3-Iodopyridin-2-yl)methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its iodine substituent makes it a useful intermediate in cross-coupling reactions, such as Suzuki or Heck reactions.
Biology: It is used in the development of bioactive compounds, including potential pharmaceuticals. Its derivatives may exhibit antimicrobial, antiviral, or anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of (3-Iodopyridin-2-yl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom can enhance the compound’s binding affinity to certain targets, while the hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s overall bioactivity.
Comparison with Similar Compounds
2-Pyridinemethanol: Lacks the iodine substituent, making it less reactive in certain cross-coupling reactions.
3-Bromopyridin-2-yl)methanol: Similar structure but with a bromine atom instead of iodine, which may affect its reactivity and applications.
3-Chloropyridin-2-yl)methanol:
Uniqueness: (3-Iodopyridin-2-yl)methanol is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties. The iodine substituent enhances its utility in various synthetic transformations, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
(3-iodopyridin-2-yl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6INO/c7-5-2-1-3-8-6(5)4-9/h1-3,9H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZYZYSLYYJDTLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CO)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6INO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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